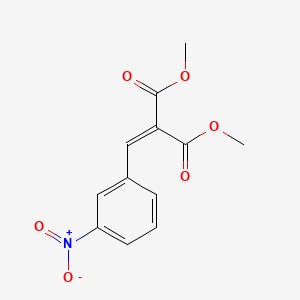
Dimethyl 3-nitrobenzylidenemalonate
Cat. No. B8789764
Key on ui cas rn:
74313-93-2
M. Wt: 265.22 g/mol
InChI Key: KGGZPRWQLRHPHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05062884
Procedure details


75.5 g (500 millimoles) of 3-nitrobenzaldehyde and 73 g (550 millimoles) of dimethyl malonate were stirred for 4 hours at 60° C., similarly to Example 9. After the addition of 5 ml of glacial acetic acid, the mixture was worked up in a conventional manner. The product of melting point 78°-80° C. was obtained in 96% yield.



Yield
96%
Identifiers


|
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][CH:11]=1)[CH:7]=O)([O-:3])=[O:2].[C:12]([O:19][CH3:20])(=[O:18])[CH2:13][C:14]([O:16][CH3:17])=[O:15]>C(O)(=O)C>[N+:1]([C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][CH:11]=1)[CH:7]=[C:13]([C:12]([O:19][CH3:20])=[O:18])[C:14]([O:16][CH3:17])=[O:15])([O-:3])=[O:2]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
75.5 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=O)C=CC1
|
|
Name
|
|
|
Quantity
|
73 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CC(=O)OC)(=O)OC
|
Step Two
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product of melting point 78°-80° C. was obtained in 96% yield
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=C(C(=O)OC)C(=O)OC)C=CC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 96% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
